molecular formula C21H24ClNO2 B3555027 1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE

1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE

Cat. No.: B3555027
M. Wt: 357.9 g/mol
InChI Key: ZHRLDGBOLBAKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a chloromethylphenoxy moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Chloromethylphenoxy Moiety: This step involves the reaction of the piperidine derivative with a chloromethylphenoxy compound under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases or catalysts.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:

    1-(4-BENZYLPIPERIDINO)-2-(4-METHYLPHENOXY)-1-ETHANONE: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(4-BENZYLPIPERIDINO)-2-(4-CHLOROPHENOXY)-1-ETHANONE: Lacks the methyl group, which may influence its chemical properties and interactions.

    1-(4-BENZYLPIPERIDINO)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE: Has a different carbon chain length, which can alter its physical and chemical characteristics.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c1-16-13-19(22)7-8-20(16)25-15-21(24)23-11-9-18(10-12-23)14-17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRLDGBOLBAKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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